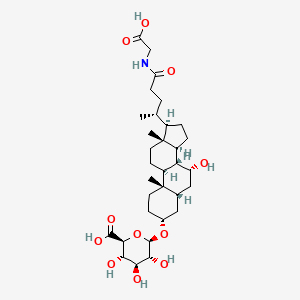

Glycochenodeoxycholic acid 3-glucuronide

Description

Properties

CAS No. |

79254-98-1 |

|---|---|

Molecular Formula |

C32H51NO11 |

Molecular Weight |

625.7 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C32H51NO11/c1-15(4-7-22(35)33-14-23(36)37)18-5-6-19-24-20(9-11-32(18,19)3)31(2)10-8-17(12-16(31)13-21(24)34)43-30-27(40)25(38)26(39)28(44-30)29(41)42/h15-21,24-28,30,34,38-40H,4-14H2,1-3H3,(H,33,35)(H,36,37)(H,41,42)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26+,27-,28+,30-,31+,32-/m1/s1 |

InChI Key |

ABFZMYIIUREPLL-ASWJIRIHSA-N |

Isomeric SMILES |

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)C |

Origin of Product |

United States |

Foundational & Exploratory

Glycochenodeoxycholic Acid 3-Glucuronide: A Technical Guide for Researchers

An In-depth Examination of a Key Bile Acid Metabolite in Drug Development and Clinical Research

Abstract

Glycochenodeoxycholic acid 3-glucuronide (GCDCA-3G) is a significant phase II metabolite of the primary bile acid, glycochenodeoxycholic acid (GCDC). As a steroid glucuronide, it plays a crucial role in the detoxification and elimination of bile acids, a process vital for maintaining hepatic homeostasis. Emerging research has highlighted GCDCA-3G as a sensitive and specific endogenous biomarker for the activity of the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1).[1][2] Furthermore, its implications in metabolic diseases such as diabetes and hepatocellular carcinoma are of growing interest to the scientific community. This technical guide provides a comprehensive overview of GCDCA-3G, including its physicochemical properties, detailed experimental protocols for its synthesis and quantification, and an exploration of its role in key biological signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a steroid glucosiduronic acid.[3] Its chemical structure consists of the glycochenodeoxycholic acid backbone with a glucuronic acid moiety attached at the 3-hydroxyl position. This glucuronidation significantly increases the water solubility of the parent bile acid, facilitating its excretion.

Below is a summary of its key physicochemical properties:

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₁NO₁₁ | --INVALID-LINK-- |

| Molecular Weight | 625.75 g/mol | --INVALID-LINK-- |

| CAS Number | 79254-98-1 | --INVALID-LINK-- |

| Predicted Water Solubility | 0.072 g/L | --INVALID-LINK-- |

| Predicted logP | 1.48 | --INVALID-LINK-- |

| Predicted pKa (Strongest Acidic) | 3.29 | --INVALID-LINK-- |

Biological Significance and Signaling Pathways

This compound is more than a simple detoxification product; it is an active participant in complex biological signaling networks. Its primary roles are associated with bile acid homeostasis, transport, and modulation of nuclear receptor activity.

Role as an OATP1B1 Biomarker

GCDCA-3G is a highly sensitive and specific endogenous biomarker for the function of the hepatic uptake transporter OATP1B1.[1][2] Genetic variations in the SLCO1B1 gene, which encodes for OATP1B1, can significantly impact the plasma concentrations of GCDCA-3G.[1][2] This makes monitoring GCDCA-3G levels a valuable tool in pharmacogenomic studies and for predicting potential drug-drug interactions involving the OATP1B1 transporter.

Interaction with Farnesoid X Receptor (FXR)

While its precursor, glycochenodeoxycholic acid, is a known agonist of the farnesoid X receptor (FXR), a key regulator of bile acid synthesis and metabolism, the glucuronidated form also appears to retain some activity. Chenodeoxycholic acid 3-glucuronide, a closely related compound, has been shown to activate FXR.[4] This interaction suggests that GCDCA-3G may also play a role in the feedback regulation of bile acid synthesis.

Induction of Apoptosis and Pyroptosis by the Precursor GCDC

The unconjugated precursor, Glycochenodeoxycholic acid (GCDC), is known to induce programmed cell death in hepatocytes through both apoptosis and pyroptosis. GCDC can trigger the extrinsic apoptosis pathway through ligand-independent activation of Fas and TRAIL-R2/DR5 death receptors.[5] Additionally, GCDC can activate the NLRP3 inflammasome, leading to caspase-1 activation, GSDMD cleavage, and subsequent pyroptotic cell death. While the direct effects of GCDCA-3G on these pathways are less characterized, it is crucial for researchers to consider the potential for residual or distinct activity compared to its precursor.

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from general methods for the enzymatic synthesis of steroid glucuronides using UDP-glucuronosyltransferases (UGTs).[6][7]

Materials:

-

Glycochenodeoxycholic acid (GCDC)

-

UDP-glucuronic acid (UDPGA)

-

Microsomes from human liver or cells expressing UGT1A3, UGT1A4, or UGT2B7

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Saccharolactone (β-glucuronidase inhibitor)

-

Methanol

-

Water (LC-MS grade)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, saccharolactone, and the UGT-containing microsomes.

-

Add GCDC (dissolved in a minimal amount of organic solvent like methanol) to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding UDPGA.

-

Incubate the reaction at 37°C for 1-2 hours with gentle shaking.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Collect the supernatant containing the synthesized GCDCA-3G.

-

Purify GCDCA-3G from the supernatant using solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

-

Confirm the identity and purity of the final product by LC-MS/MS and NMR.

Quantification of this compound in Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of GCDCA-3G in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), based on established methods for bile acid analysis.[8][9]

Materials:

-

Plasma samples

-

This compound-d4 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase)

-

Water (LC-MS grade)

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add a known amount of the internal standard (GCDCA-3G-d4).

-

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatography:

-

Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

-

Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 0.1% formic acid.

-

Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute GCDCA-3G.

-

-

Mass Spectrometry (Negative Ion Mode):

-

Monitor the precursor to product ion transitions (MRM) for both GCDCA-3G and the internal standard. A common transition for glycine-conjugated bile acids involves the loss of the glycine (B1666218) moiety (74 Da).

-

Optimize instrument parameters such as collision energy and declustering potential for maximum sensitivity.

-

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of GCDCA-3G standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of GCDCA-3G in the plasma samples from the calibration curve.

-

| Parameter | Typical Value/Condition |

| LC Column | C18 reversed-phase |

| Mobile Phase A | Water with 0.1% formic acid or ammonium acetate |

| Mobile Phase B | Acetonitrile/Methanol with 0.1% formic acid |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MRM Transition (example) | Precursor ion (M-H)⁻ -> Product ion (e.g., loss of glycine) |

Conclusion

This compound is a multifaceted molecule with significant implications in both basic and clinical research. Its role as a sensitive biomarker for OATP1B1 activity provides a valuable tool for drug development and personalized medicine. Furthermore, its potential involvement in FXR signaling and the broader context of bile acid-induced cellular pathways warrant further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to synthesize, quantify, and study the biological functions of this important metabolite. As our understanding of the intricate network of bile acid signaling continues to grow, the study of GCDCA-3G will undoubtedly contribute to new insights into liver physiology, metabolic diseases, and therapeutic interventions.

References

- 1. Identification of Glycochenodeoxycholate 3-O-Glucuronide and Glycodeoxycholate 3-O-Glucuronide as Highly Sensitive and Specific OATP1B1 Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Glycochenodeoxycholate 3‐O‐Glucuronide and Glycodeoxycholate 3‐O‐Glucuronide as Highly Sensitive and Specific OATP1B1 Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Enzymatic Synthesis of Bioactive O-Glucuronides Using Plant Glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

Glycochenodeoxycholic acid 3-glucuronide structure and properties

An In-depth Technical Guide to Glycochenodeoxycholic Acid 3-Glucuronide: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (GCDCA-3G) is a significant phase II metabolite of glycochenodeoxycholic acid (GCDCA), a primary conjugated bile acid.[1][2] Formed primarily in the liver through glucuronidation, this molecule plays a crucial role in the detoxification and elimination of bile acids, particularly under cholestatic conditions where it facilitates excretion and reduces hepatotoxicity.[3][4] Beyond its detoxification role, GCDCA-3G has emerged as a novel signaling molecule, acting as an agonist for the farnesoid X receptor (FXR).[3] Furthermore, it is a highly sensitive and specific endogenous biomarker for the function of the hepatic uptake transporter OATP1B1 (Organic Anion Transporting Polypeptide 1B1), making it a valuable tool in pharmacogenomic studies and for assessing drug-drug interaction risks.[5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolic pathways, and biological functions of GCDCA-3G, along with relevant experimental methodologies.

Chemical Structure and Identification

This compound is classified as a steroid glucuronide conjugate.[7][8] It consists of the glycochenodeoxycholic acid skeleton with a glucuronic acid moiety attached at the 3-hydroxyl position via an O-glycosidic bond.[4][8]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₃₂H₅₁NO₁₁ | [9] |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | [9] |

| CAS Number | 79254-98-1 | [9][10] |

| InChI Key | ABFZMYIIUREPLL-ZWDGUQLWSA-N | [7][11] |

| SMILES | C--INVALID-LINK--C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2--INVALID-LINK--O[C@H]5--INVALID-LINK--C(=O)O)O)O)O)C">C@@HO)C | [11] |

| Synonyms | Glycochenodeoxycholate 3-glucuronide, N-(3alpha,7alpha-dihydroxy-5beta-cholan-24-oyl)-glycine 3-D-glucuronide |[7][9] |

Physicochemical Properties

The addition of the glucuronide moiety significantly increases the hydrophilicity of the parent bile acid, which is critical for its biological function in detoxification and excretion.[4] Most available physicochemical data are computationally predicted.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 625.7 g/mol | [9] |

| Monoisotopic Mass | 625.34621144 Da | [9] |

| Water Solubility | 0.072 g/L | [7] |

| logP | 1.48 (ALOGPS), 1.16 (ChemAxon) | [7] |

| pKa (Strongest Acidic) | 3.29 | [7] |

| Polar Surface Area | 203.08 Ų | [7] |

| Hydrogen Bond Donor Count | 7 | [7] |

| Hydrogen Bond Acceptor Count | 11 | [7] |

| Rotatable Bond Count | 9 |[7] |

Biosynthesis and Metabolism

This compound is a product of phase II metabolism.[2][12] Its precursor, glycochenodeoxycholic acid (GCDCA), is a primary bile acid synthesized in the liver from cholesterol and conjugated with glycine.[1] The final step, glucuronidation, involves the enzymatic transfer of glucuronic acid from UDP-glucuronic acid to the 3-hydroxyl group of GCDCA.[12] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily within the liver.[2][8] The resulting glucuronide is more water-soluble, facilitating its elimination from the body via urine or feces.[12][13]

Biosynthesis pathway of this compound.

Biological Functions and Clinical Significance

Role in Detoxification

Glucuronidation is a major pathway for detoxifying bile acids, especially during cholestasis when bile flow is impaired.[3] The conversion of hydrophobic bile acids like GCDCA into more hydrophilic glucuronides like GCDCA-3G is critical.[4] These glucuronidated forms are less toxic to hepatocytes and are more readily excreted in urine, thereby reducing the liver injury associated with high concentrations of bile acids.[1][3]

Farnesoid X Receptor (FXR) Agonism

Recent studies have revealed that bile acid glucuronides are not merely inert detoxification products. Specifically, the 3-O-glucuronides of chenodeoxycholic acid and lithocholic acid have been shown to act as farnesoid X receptor (FXR) agonists.[3] As an FXR agonist, GCDCA-3G can positively regulate the gene expression of transporter proteins that are critical for bile acid homeostasis, suggesting a role in a protective feedback loop during cholestatic conditions.[3]

Biomarker for OATP1B1 Transporter Function

GCDCA-3G is a substrate for the hepatic uptake transporter OATP1B1.[5] The hepatic uptake of GCDCA-3G from the blood is predominantly mediated by OATP1B1.[5][6] This has significant clinical implications:

-

Pharmacogenomics: Genetic variations in the SLCO1B1 gene, which encodes OATP1B1, can impair transporter function. Individuals with reduced-function variants (e.g., c.521T>C) exhibit markedly higher plasma concentrations of GCDCA-3G.[5][14] For instance, the mean plasma concentration of GCDCA-3G was found to be 9.2-fold higher in individuals with the SLCO1B1 c.521C/C genotype compared to those with the c.521T/T genotype.[5]

-

Drug-Drug Interactions (DDIs): Drugs that inhibit OATP1B1 can block the hepatic uptake of GCDCA-3G, leading to a sharp increase in its plasma levels.[6] This makes GCDCA-3G a highly sensitive and specific endogenous biomarker for assessing the DDI risk associated with OATP1B1 inhibitors.[5][6]

Table 3: GCDCA-3G as a Biomarker for OATP1B1 c.521C/C Genotype

| Parameter | Value (Men) | Value (Women) | Source |

|---|---|---|---|

| Optimal Cutoff Value | 180 ng/mL | 90 ng/mL | [5][14] |

| Sensitivity | 98-100% | 98-100% | [5][14] |

| Specificity | 100% | >98% |[5][14] |

Role of GCDCA-3G as a biomarker for OATP1B1 transporter activity.

Association with Liver Disease

While its formation is a protective mechanism, elevated levels of its precursor, GCDCA, are associated with hepatotoxicity, inflammation, and the progression of liver fibrosis in cholestatic diseases.[1][15][16] GCDCA-3G itself is also being investigated as a potential biomarker for conditions like hepatocellular carcinoma (HCC).[10]

Experimental Protocols

Quantification of GCDCA-3G in Plasma by UHPLC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and accurate technique for quantifying GCDCA-3G in biological matrices.[5][17]

Objective: To determine the concentration of GCDCA-3G in human plasma samples.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 50 µL aliquot of plasma, add 150 µL of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).[17]

-

Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Carefully transfer the supernatant to a new vial for analysis.[17]

-

-

Chromatographic Separation (UHPLC):

-

Column: A C18 reversed-phase column is typically used (e.g., Accucore aQ, 50 mm × 2.1 mm, 2.6 µm).[18]

-

Mobile Phase A: An aqueous solution with a buffer, such as 2 mM ammonium (B1175870) acetate (B1210297) in water.[18]

-

Mobile Phase B: An organic solvent, such as methanol (B129727) or acetonitrile.[18]

-

Gradient: A gradient elution is employed, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over several minutes to elute the analyte.

-

Flow Rate: A typical flow rate is around 0.4-0.5 mL/min.

-

Column Temperature: Maintained at a controlled temperature, for example, 20°C.[18]

-

-

Detection (Tandem Mass Spectrometry):

-

Ionization: Electrospray ionization (ESI) in negative mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for GCDCA-3G and the internal standard are monitored.

-

Experimental workflow for GCDCA-3G quantification by UHPLC-MS/MS.

Synthesis of this compound

The limited commercial availability and difficulty of chemical synthesis have historically hindered research.[3] However, new methods are being developed.

-

Chemical Synthesis: A novel chemical synthesis method has been developed that enables the convenient preparation of bile acid C3-glucuronides in gram-scale quantities, although specific details of the protocol are proprietary.[3] This development is crucial for facilitating further biological and pharmacological studies.[3]

-

Microbial Biotransformation: This technique uses microorganisms as biocatalysts to perform specific chemical reactions. It has been successfully employed to generate glucuronide metabolites of various compounds, including those where chemical synthesis is challenging due to steric hindrance.[19] Screening panels of microbes against the parent compound (GCDCA) can identify strains capable of performing the desired 3-O-glucuronidation.

Conclusion

This compound is a multifaceted molecule that extends beyond its role as a simple detoxification product. Its functions as an FXR agonist and a highly specific biomarker for OATP1B1 activity highlight its importance in liver physiology, pharmacogenomics, and drug development. The ability to accurately quantify GCDCA-3G provides a powerful tool for phenotyping patients, predicting drug-drug interactions, and furthering our understanding of cholestatic liver diseases. Continued research, enabled by improved synthetic methods, will undoubtedly uncover more about the complex signaling roles of this and other bile acid glucuronides.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. mdpi.com [mdpi.com]

- 3. vapourtec.com [vapourtec.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of Glycochenodeoxycholate 3-O-Glucuronide and Glycodeoxycholate 3-O-Glucuronide as Highly Sensitive and Specific OATP1B1 Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of Glycochenodeoxycholate 3‐O‐Glucuronide and Glycodeoxycholate 3‐O‐Glucuronide as Highly Sensitive and Specific OATP1B1 Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Showing Compound this compound (FDB023027) - FooDB [foodb.ca]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0002579) [hmdb.ca]

- 9. This compound | C32H51NO11 | CID 44263370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. PubChemLite - this compound (C32H51NO11) [pubchemlite.lcsb.uni.lu]

- 12. Glucuronidation - Wikipedia [en.wikipedia.org]

- 13. Chenodeoxycholic Acid-3-β-D-Glucuronide Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 14. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. Glycochenodeoxycholate Promotes Liver Fibrosis in Mice with Hepatocellular Cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]

- 18. Determination of the endogenous OATP1B biomarkers glycochenodeoxycholate-3-sulfate and chenodeoxycholate-24-glucuronide in human and mouse plasma by a validated UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hyphadiscovery.com [hyphadiscovery.com]

A Technical Guide to Glycochenodeoxycholic Acid 3-Glucuronide (GCDCA-3G) in Humans: Discovery, Quantification, and Biological Significance

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth overview of the discovery, analytical methodologies, and biological relevance of Glycochenodeoxycholic acid 3-glucuronide (GCDCA-3G), a significant bile acid metabolite in humans.

Introduction

This compound (GCDCA-3G) is a conjugated bile acid metabolite that has garnered increasing interest in the fields of clinical pharmacology and drug development. As a product of phase II metabolism, it represents a key pathway for the detoxification and elimination of bile acids.[1][2] Early studies in the 1980s began to characterize bile acid glucuronides in human urine, laying the groundwork for understanding this important metabolic route.[3][4][5] More comprehensive profiling of serum bile acid glucuronides in the early 2010s further elucidated the composition of these metabolites in circulation.[2] This guide details the discovery and characterization of GCDCA-3G, with a focus on its quantitative analysis and its role as an endogenous biomarker for transport proteins.

Discovery and Significance

While the presence of bile acid glucuronides in human biological fluids has been known for decades, the specific and sensitive quantification of individual species like GCDCA-3G is a more recent advancement. A landmark study identified GCDCA-3G as a highly sensitive and specific endogenous biomarker for the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1). This discovery has significant implications for assessing the potential for drug-drug interactions (DDIs) involving the OATP1B1 transporter.

The formation of GCDCA-3G is a detoxification pathway, converting the more hydrophobic parent bile acid into a more water-soluble and readily excretable form.[1] This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, primarily in the liver.[2][6][7] The resulting GCDCA-3G is then transported into the bloodstream and eventually eliminated.

Quantitative Data

The plasma concentrations of GCDCA-3G have been quantified in healthy human subjects, revealing significant variability based on sex and genetic polymorphisms in the SLCO1B1 gene, which encodes for the OATP1B1 transporter.

| Parameter | Population | Value | Units | Reference |

| Mean Plasma Concentration | Healthy Males | ~50% higher than females | - | Neuvonen et al., 2021 |

| Mean Plasma Concentration | Healthy Females | ~50% lower than males | - | Neuvonen et al., 2021 |

| Mean Plasma Concentration Ratio (c.521C/C vs. c.521T/T genotype) | Healthy Volunteers | 9.2-fold higher in C/C | - | Neuvonen et al., 2021 |

| Mean Plasma Concentration Ratio (c.521T/C vs. c.521T/T genotype) | Healthy Volunteers | 1.7-fold higher in T/C | - | Neuvonen et al., 2021 |

| OATP1B1 Uptake Ratio (vs. Mock) | In vitro (HEK293 cells) | >6-fold higher | - | Neuvonen et al., 2021 |

| OATP1B3 Uptake Ratio (vs. Mock) | In vitro (HEK293 cells) | Lower than OATP1B1 | - | Neuvonen et al., 2021 |

| OATP2B1 Uptake Ratio (vs. Mock) | In vitro (HEK293 cells) | Lower than OATP1B1 | - | Neuvonen et al., 2021 |

Experimental Protocols

Quantification of GCDCA-3G in Human Plasma by LC-MS/MS

This protocol is based on methodologies described for the analysis of bile acids and their conjugates in biological matrices.[8][9][10][11]

4.1.1. Sample Preparation

-

To 100 µL of human plasma, add an internal standard solution (e.g., a stable isotope-labeled analog of GCDCA-3G).

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4.1.2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column (e.g., 50mm x 2.1mm, 5.0µm).[8]

-

Mobile Phase A: 2mM Ammonium formate (B1220265) in water (pH 3.5).[8]

-

Mobile Phase B: Acetonitrile:Methanol (80:20, v/v).

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes.

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

GCDCA-3G: Precursor ion (m/z) -> Product ion (m/z) - Note: Specific m/z values would be determined during method development, but would likely involve the neutral loss of the glucuronic acid and/or glycine (B1666218) moieties.

-

Internal Standard: Corresponding transition for the stable isotope-labeled standard.

-

-

Instrumentation: A triple quadrupole mass spectrometer.

-

4.1.3. Method Validation

The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and matrix effects.[12]

In Vitro OATP1B1-Mediated Transport Assay

This protocol is a generalized procedure based on standard methods for assessing transporter-mediated uptake in transfected cell lines.[13][14][15][16][17]

4.2.1. Cell Culture

-

Culture Human Embryonic Kidney (HEK293) cells stably transfected with the SLCO1B1 gene (HEK293-OATP1B1) and mock-transfected HEK293 cells (control) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and a selection antibiotic (e.g., G418).[16]

-

Seed cells in 24-well plates and grow to confluence.

4.2.2. Uptake Assay

-

Wash the cells twice with pre-warmed Hanks' Balanced Salt Solution (HBSS).

-

Pre-incubate the cells in HBSS for 10 minutes at 37°C.

-

Initiate the uptake by adding HBSS containing GCDCA-3G at the desired concentration.

-

Incubate for a specified time (e.g., 5 minutes) at 37°C.

-

Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS).

-

Determine the intracellular concentration of GCDCA-3G in the cell lysate using the validated LC-MS/MS method described above.

-

Measure the protein concentration in each well to normalize the uptake data.

4.2.3. Data Analysis

-

Calculate the OATP1B1-mediated uptake by subtracting the uptake in mock-transfected cells from the uptake in HEK293-OATP1B1 cells.

-

The uptake ratio is calculated as the uptake in HEK293-OATP1B1 cells divided by the uptake in mock-transfected cells.

Visualizations

Metabolic Pathway of GCDCA-3G Formation and Transport

Caption: Metabolic pathway of GCDCA-3G formation and its transport into the bloodstream via OATP1B1 in hepatocytes.

Experimental Workflow for GCDCA-3G Quantification

Caption: A typical experimental workflow for the quantification of GCDCA-3G in human plasma using LC-MS/MS.

Proposed MS/MS Fragmentation of GCDCA-3G

Caption: Proposed fragmentation pathway of GCDCA-3G in negative ion mode mass spectrometry.

Signaling Pathways

The direct interaction of GCDCA-3G with signaling pathways has not been extensively studied. However, its parent compound, chenodeoxycholic acid (CDCA), is a well-established endogenous ligand for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a crucial role in bile acid homeostasis, lipid, and glucose metabolism.[18][19][20][21] Activation of FXR by CDCA initiates a signaling cascade that regulates the expression of genes involved in bile acid synthesis and transport.[21]

It is plausible that the glucuronidation of GCDCA alters its affinity for FXR, potentially reducing its signaling activity as part of a detoxification process. However, further research is needed to directly assess the interaction of GCDCA-3G with FXR and other potential signaling pathways.

Conclusion

This compound is an important human metabolite that has emerged as a highly sensitive and specific biomarker for OATP1B1 transporter activity. Its quantification in plasma can provide valuable insights into OATP1B1 function and the potential for drug-drug interactions. The methodologies outlined in this guide provide a framework for the accurate analysis of GCDCA-3G in biological samples and for investigating its transport mechanisms. Future research should focus on further elucidating the potential direct signaling roles of GCDCA-3G and its utility in a broader range of clinical and drug development settings.

References

- 1. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Profiling serum bile acid glucuronides in humans: gender divergences, genetic determinants and response to fenofibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of bile acid glucuronides in urine. Identification of 3 alpha, 6 alpha, 12 alpha-trihydroxy-5 beta-cholanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Profiles of bile acids and their glucuronide and sulphate conjugates in the serum, urine and bile from patients undergoing bile drainage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary excretion of bile acid glucosides and glucuronides in extrahepatic cholestasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Urinary Elimination of Bile Acid Glucuronides under Severe Cholestatic Situations: Contribution of Hepatic and Renal Glucuronidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. nssresearchjournal.com [nssresearchjournal.com]

- 9. Method development and validation of six bile acids for regulated bioanalysis: improving selectivity and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and Validation of a Highly Sensitive LC-MS/MS Method for the Analysis of Bile Acids in Serum, Plasma, and Liver Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.bcnf.ir [pubs.bcnf.ir]

- 12. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 13. bioivt.com [bioivt.com]

- 14. Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ingentaconnect.com [ingentaconnect.com]

- 17. spmed.kr [spmed.kr]

- 18. Bile acid derivatives as ligands of the farnesoid X receptor. Synthesis, evaluation, and structure-activity relationship of a series of body and side chain modified analogues of chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Chenodeoxycholic acid-mediated activation of the farnesoid X receptor negatively regulates hydroxysteroid sulfotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Farnesoid X Receptor Agonists Obeticholic Acid and Chenodeoxycholic Acid Increase Bile Acid Efflux in Sandwich-Cultured Human Hepatocytes: Functional Evidence and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Glycochenodeoxycholic Acid 3-Glucuronide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Glycochenodeoxycholic acid 3-glucuronide, a significant metabolite in bile acid homeostasis. This document details its chemical identity, analytical quantification, and its role in crucial biological pathways, offering valuable insights for researchers in drug metabolism, hepatology, and related fields.

Core Data Summary

| Parameter | Value | Reference |

| CAS Number | 79254-98-1 | [1] |

| Molecular Formula | C₃₂H₅₁NO₁₁ | [1] |

| Average Molecular Weight | 625.7 g/mol | [1] |

Synonyms

-

Glycochenodeoxycholate 3-glucuronide

-

GCDCA-3G

-

N-(3α,7α-dihydroxy-5β-cholan-24-oyl)-glycine 3-D-glucuronide

-

(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-(carboxymethylamino)-5-oxopentan-2-yl]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid[1]

Quantitative Data

The quantification of this compound is crucial for its role as an endogenous biomarker, particularly for the organic anion transporting polypeptide 1B1 (OATP1B1).

| Analyte | Matrix | Lower Limit of Quantification (LLOQ) | Linear Range | Reference |

| Glycochenodeoxycholate-3-sulfate (GCDCA-S) & Chenodeoxycholate 24-glucuronide (CDCA-24G) | Mouse and Human Plasma | 0.5 ng/mL | 0.5–100 ng/mL (CDCA-24G and GCDCA-S in mouse plasma) or 0.5–1000 ng/mL (GCDCA-S in human plasma) | [2][3] |

| Glycochenodeoxycholate 3-O-glucuronide (GCDCA-3G) & Glycodeoxycholate 3-O-glucuronide (GDCA-3G) | Human Plasma | 0.25 ng/mL | Not specified | [4] |

Plasma Concentrations in Healthy Volunteers (n=356):

| Compound | Sex | Mean Plasma Concentration | Key Finding | Reference |

| GCDCA-3G | Men | Higher | ~50% lower in women | [5][6] |

| GCDCA-3G | Women | Lower | ~50% lower than in men | [5][6] |

| GDCA-3G | Men | Higher | ~50% lower in women | [5][6] |

| GDCA-3G | Women | Lower | ~50% lower than in men | [5][6] |

Individuals with the SLCO1B1 c.521C/C genotype exhibit significantly higher plasma concentrations of GCDCA-3G, with a 9.2-fold increase compared to those with the c.521T/T genotype.[5][6] This makes GCDCA-3G a highly sensitive and specific biomarker for OATP1B1 function.[5]

Experimental Protocols

Quantification of this compound in Human Plasma by UHPLC-MS/MS

This protocol is adapted from validated methods for the analysis of bile acid glucuronides in biological matrices.[2][7][8]

1. Sample Preparation: Protein Precipitation

-

Pipette 100 µL of human plasma into a microcentrifuge tube.

-

Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for analysis.

2. UHPLC-MS/MS Analysis

-

UHPLC System: A high-performance system such as an Agilent 1290 Infinity II or equivalent.

-

Column: A reversed-phase C18 column (e.g., 1.9 µm, 100 x 2.1 mm).[8]

-

Mobile Phase A: Water with 0.1% formic acid.[8]

-

Mobile Phase B: Acetonitrile/Methanol (1:1, v/v).[8]

-

Flow Rate: 0.4 mL/min.[2]

-

Gradient Elution: A gradient is run from 45% B, increasing to 90% B, and then re-equilibrating at 45% B.[2]

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of selective reaction monitoring (SRM).

-

Ionization Mode: Negative Electrospray Ionization (ESI).[8]

-

MRM Transition: Monitor the specific precursor-to-product ion transition for this compound.

3. Data Analysis

-

Integrate the peak area of the specific MRM transition.

-

Quantify the concentration using a calibration curve prepared with known standards.

Synthesis of Bile Acid 3-Glucuronides

The synthesis of bile acid 3-glucuronides can be achieved via the Koenigs-Knorr reaction. This method involves the coupling of a protected bile acid with a glucuronyl donor. While a specific protocol for this compound is not detailed in the provided results, a general workflow can be outlined.

General Workflow for Synthesis:

-

Protection of the Bile Acid: The carboxylic acid and other reactive hydroxyl groups on the glycochenodeoxycholic acid molecule are protected to ensure selective glucuronidation at the 3-hydroxyl position.

-

Koenigs-Knorr Reaction: The protected bile acid is reacted with a protected glucuronic acid donor (e.g., a trichloroacetimidate (B1259523) or bromide) in the presence of a promoter (e.g., a silver or mercury salt).

-

Deprotection: The protecting groups are removed to yield the final this compound.

-

Purification: The final product is purified using chromatographic techniques such as column chromatography.

Signaling and Biological Pathways

Hepatic Uptake via OATP1B1

This compound is a key substrate for the hepatic uptake transporter OATP1B1, which is encoded by the SLCO1B1 gene.[5][6] This transporter plays a critical role in the clearance of various endogenous compounds and drugs from the blood into the liver.

Caption: Hepatic uptake of this compound via OATP1B1.

Farnesoid X Receptor (FXR) Activation

Bile acids, including conjugated forms like Glycochenodeoxycholic acid, are natural ligands for the Farnesoid X Receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose homeostasis.[9][10][11] Activation of FXR by bile acids in the liver and intestine initiates a signaling cascade that controls the expression of genes involved in bile acid synthesis and transport.

Caption: Bile acid activation of the Farnesoid X Receptor (FXR) pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of the endogenous OATP1B biomarkers glycochenodeoxycholate-3-sulfate and chenodeoxycholate 24-glucuronide in human and mouse plasma by a validated UHPLC-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of the endogenous OATP1B biomarkers glycochenodeoxycholate-3-sulfate and chenodeoxycholate-24-glucuronide in human and mouse plasma by a validated UHPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 5. Identification of Glycochenodeoxycholate 3-O-Glucuronide and Glycodeoxycholate 3-O-Glucuronide as Highly Sensitive and Specific OATP1B1 Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential activation of the human farnesoid X receptor depends on the pattern of expressed isoforms and the bile acid pool composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bile Acids as Hormones: The FXR-FGF15/19 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Glycochenodeoxycholic Acid-3-O-β-glucuronide (GCDCA-3G)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycochenodeoxycholic acid-3-O-β-glucuronide (GCDCA-3G) is a significant metabolite of the primary bile acid, glycochenodeoxycholic acid (GCDCA). As a conjugated bile acid, its physicochemical properties are altered, impacting its biological function, particularly its role as a sensitive and specific endogenous biomarker for the hepatic uptake transporter Organic Anion Transporting Polypeptide 1B1 (OATP1B1). This technical guide provides a comprehensive overview of the known physicochemical properties of GCDCA-3G, including its molecular structure, and computed properties. It also outlines the experimental protocols for the synthesis and characterization of related bile acid glucuronides, offering a foundational understanding for researchers in drug development and metabolic studies.

Introduction

Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins. Beyond this primary function, they act as signaling molecules, regulating their own synthesis and transport, as well as influencing lipid, glucose, and energy metabolism. The conjugation of bile acids, such as the glucuronidation of glycochenodeoxycholic acid (GCDCA) to form GCDCA-3G, is a critical detoxification pathway that increases their water solubility and facilitates their elimination. Recently, GCDCA-3G has garnered significant attention as a highly sensitive and specific biomarker for the activity of OATP1B1, a key transporter involved in the hepatic uptake of numerous drugs. Understanding the physicochemical properties of GCDCA-3G is therefore paramount for its application in drug development and for elucidating its role in various physiological and pathophysiological processes.

Physicochemical Properties of GCDCA-3G

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties of GCDCA-3G obtained from the PubChem database.[1]

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₁NO₁₁ | PubChem |

| Molecular Weight | 625.7 g/mol | PubChem |

| Exact Mass | 625.34621144 Da | PubChem |

| XLogP3-AA | 2.9 | PubChem |

| Topological Polar Surface Area | 203 Ų | PubChem |

| Heavy Atom Count | 44 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 1090 | PubChem |

| Isotope Atom Count | 0 | PubChem |

| Defined Atom Stereocenter Count | 15 | PubChem |

| Undefined Atom Stereocenter Count | 0 | PubChem |

| Defined Bond Stereocenter Count | 0 | PubChem |

| Undefined Bond Stereocenter Count | 0 | PubChem |

| Covalently-Bonded Unit Count | 1 | PubChem |

| Compound Is Canonicalized | Yes | PubChem |

Solubility

The glucuronidation of bile acids significantly increases their aqueous solubility. While specific experimental solubility data for GCDCA-3G is scarce, it is established that glycine-conjugated bile acids have limited solubility in acidic pH, which increases with rising pH.[2][3] The addition of a glucuronide moiety further enhances hydrophilicity, suggesting that GCDCA-3G is more water-soluble than its parent compound, GCDCA.[4][5]

pKa

The conjugation of bile acids with glycine (B1666218) lowers their pKa from approximately 5.0 for unconjugated bile acids to around 3.9.[6][7] The addition of the acidic glucuronic acid moiety is expected to further influence the overall acidic properties of the molecule.

Melting Point

Experimental data for the melting point of GCDCA-3G is not currently available. A study on the synthesis of various bile acid-3-β-D-monoglucuronides reported their chemical characteristics, including melting points, but specific values for the glycochenodeoxycholic acid conjugate were not detailed in the accessible abstract.[8]

Stability

The stability of bile acid derivatives is a critical parameter for their handling, storage, and biological activity. Stability testing of pharmaceutical compounds typically involves assessing the impact of temperature, humidity, and light over time. For compounded cholic acid capsules, a stability study was conducted under long-term (25 °C ± 2 °C/60% ± 5% RH) and accelerated (40 °C ± 2 °C/75% ± 5% RH) conditions, with analysis at various time points up to 12 months.[9][10] Similar protocols would be applicable for determining the stability of pure GCDCA-3G.

Experimental Protocols

Detailed experimental protocols for the specific physicochemical characterization of GCDCA-3G are not publicly available. However, methodologies for the synthesis and characterization of closely related bile acid glucuronides have been published and can be adapted.

Synthesis of Bile Acid 3-O-Glucuronides

A general method for the synthesis of bile acid 3-O-glucuronides involves the Koenigs-Knorr reaction. This reaction utilizes a protected glucuronic acid donor, such as methyl 2,3,4-tri-O-acetyl-1-bromo-α-D-glucopyranuronate, which is coupled with the bile acid containing a free 3-hydroxyl group. The reaction is typically carried out in the presence of a promoter, such as a silver or mercury salt. Subsequent deprotection of the acetyl and methyl ester groups yields the final bile acid 3-O-glucuronide.

Example Workflow for Synthesis:

Caption: General workflow for the synthesis of GCDCA-3G.

Characterization Methods

The characterization of synthesized bile acid glucuronides typically involves a combination of spectroscopic and spectrometric techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized compound, including the stereochemistry of the glycosidic bond.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecule and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of key functional groups, such as hydroxyl, carboxyl, and amide groups.

-

Melting Point Analysis: The melting point is a crucial indicator of purity. It is determined using a melting point apparatus where the temperature range of the solid-to-liquid phase transition is observed.

-

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, which is compared with the theoretical values.

Biological Significance and Signaling Pathway

GCDCA-3G is a highly sensitive and specific endogenous biomarker for the hepatic uptake transporter OATP1B1. Inhibition of OATP1B1 by drugs can lead to increased plasma concentrations of GCDCA-3G, making it a valuable tool in drug development for assessing potential drug-drug interactions.

OATP1B1-Mediated Hepatic Uptake of GCDCA-3G:

Caption: OATP1B1-mediated uptake of GCDCA-3G into hepatocytes and its inhibition.

Conclusion

GCDCA-3G is a key metabolite in bile acid homeostasis with significant implications for drug development as a specific OATP1B1 biomarker. While comprehensive experimental data on its physicochemical properties remain to be fully elucidated in publicly accessible literature, computed data and information from related analogs provide a solid foundation for its study. The synthetic and analytical protocols outlined in this guide offer a starting point for researchers aiming to work with this important molecule. Further research to experimentally determine the precise physicochemical parameters of GCDCA-3G will be invaluable for refining its use in clinical and pharmaceutical research.

References

- 1. Glycochenodeoxycholic acid 3-glucuronide | C32H51NO11 | CID 44263370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [PDF] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Bile acids: Chemistry, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Chemical properties of bile acids. IV. Acidity constants of glycine-conjugated bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bile acid glucuronides, III[1, 2]. Chemical synthesis and characterization of glucuronic acid coupled mono-, di- and trihydroxy bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Product Validation and Stability Testing of Pharmacy Compounded Cholic Acid Capsules for Dutch Patients with Rare Bile Acid Synthesis Defects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Endogenous Role of Glycochenodeoxycholic acid 3-glucuronide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glycochenodeoxycholic acid 3-glucuronide (GCDCA-3G) is a significant metabolite of the primary bile acid, glycochenodeoxycholic acid (GCDCA). Formed primarily in the liver through phase II metabolism, GCDCA-3G plays a crucial role in the detoxification and elimination of excess bile acids, particularly under cholestatic conditions. This guide provides a comprehensive overview of the biosynthesis, transport, and pathophysiological roles of GCDCA-3G, with a focus on its implications in liver diseases and as a potential biomarker. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this area.

Introduction

Bile acids are amphipathic molecules synthesized from cholesterol in the liver that facilitate the digestion and absorption of dietary lipids and fat-soluble vitamins.[1] While essential for normal physiology, the accumulation of hydrophobic bile acids, such as glycochenodeoxycholic acid (GCDCA), during cholestasis is cytotoxic and can lead to severe liver injury.[2] Glucuronidation, a key phase II metabolic process, serves as a crucial detoxification pathway by increasing the water solubility of bile acids, thereby promoting their urinary and biliary excretion.[3][4] this compound (GCDCA-3G) is a product of this detoxification process, and its endogenous role is of significant interest in understanding the pathophysiology of cholestatic liver diseases and for the development of novel therapeutic strategies.

Biosynthesis and Metabolism

The formation of GCDCA-3G from its parent bile acid, GCDCA, is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). This reaction involves the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the 3-hydroxyl group of GCDCA.

Key Enzymes in GCDCA-3G Synthesis

Several UGT isoforms expressed in the liver are capable of glucuronidating bile acids. While the specific kinetics for GCDCA-3G formation are not fully elucidated, studies on the glucuronidation of the precursor chenodeoxycholic acid (CDCA) and other bile acids suggest the involvement of the following key enzymes:

-

UGT1A3: This enzyme is known to catalyze the formation of bile acid 24-glucuronides and is considered a major player in hepatic bile acid glucuronidation.[5]

-

UGT2B4 and UGT2B7: These isoforms are also significantly involved in the formation of 3- and 6-glucuronides of various bile acids.[6]

Transport and Elimination

Once synthesized in the hepatocytes, GCDCA-3G is transported across the sinusoidal membrane into the bloodstream by members of the organic anion transporting polypeptide (OATP) family, primarily OATP1B1 .[7] This transporter-mediated efflux is a critical step in the clearance of GCDCA-3G from the liver. From the systemic circulation, GCDCA-3G is then eliminated from the body, primarily through urinary excretion.[3][8]

Biosynthesis and Transport Workflow

References

- 1. Bile Acid Synthesis: From Nature to the Chemical Modification and Synthesis and Their Applications as Drugs and Nutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantifying Serum Level of Glycochenodeoxycholic Acid Using High Performance Liquid Chromatography in Obstructive Jaundice Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vapourtec.com [vapourtec.com]

- 4. researchgate.net [researchgate.net]

- 5. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification of Glycochenodeoxycholate 3‐O‐Glucuronide and Glycodeoxycholate 3‐O‐Glucuronide as Highly Sensitive and Specific OATP1B1 Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. corpus.ulaval.ca [corpus.ulaval.ca]

In-Depth Technical Guide: UGT Enzymes in GCDCA-3G Formation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycochenodeoxycholate-3-O-glucuronide (GCDCA-3G) is a significant metabolite of the primary conjugated bile acid, glycochenodeoxycholic acid (GCDCA). The formation of GCDCA-3G is a critical detoxification pathway mediated by the uridine (B1682114) diphosphate-glucuronosyltransferase (UGT) superfamily of enzymes. Understanding the specific UGT isoforms responsible for this biotransformation is crucial for drug development, particularly in predicting drug-drug interactions and understanding inter-individual variability in bile acid metabolism. This guide synthesizes the current knowledge on the UGT enzymes implicated in GCDCA-3G formation, provides available quantitative data, details relevant experimental protocols, and visualizes key processes.

While direct enzymatic kinetic data for the 3-O-glucuronidation of GCDCA is not extensively available in published literature, strong evidence points towards the involvement of specific UGT isoforms based on studies with the unconjugated form, chenodeoxycholic acid (CDCA), and the known substrate specificities of the UGT superfamily in bile acid metabolism.

Primary UGT Enzyme Candidates for GCDCA-3G Formation

Current research indicates that the formation of 3-O-glucuronides of bile acids is primarily catalyzed by members of the UGT1A and UGT2B subfamilies. Specifically for the unconjugated bile acid, chenodeoxycholic acid (CDCA), UGT1A4 and UGT2B7 have been identified as the main enzymes responsible for its 3-O-glucuronidation.[1][2] Given the structural similarity, it is highly probable that these enzymes are also key players in the 3-O-glucuronidation of GCDCA.

Additionally, UGT2A1 and UGT2A2 have demonstrated high activity in the glucuronidation of various bile acids, suggesting they may also contribute to GCDCA-3G formation.[3][4][5] However, their specific role in the 3-O-glucuronidation of glycine-conjugated bile acids like GCDCA requires further investigation. One study explicitly states that additional research is necessary to definitively identify the UGT enzymes responsible for GCDCA-3G formation, highlighting a current knowledge gap.[6]

Quantitative Data: UGT-Mediated Glucuronidation of Chenodeoxycholic Acid (CDCA)

Due to the lack of specific kinetic data for GCDCA, this table summarizes the available quantitative data for the glucuronidation of its unconjugated form, chenodeoxycholic acid (CDCA), by various UGT isoforms. This information serves as a valuable surrogate for understanding the potential interactions with GCDCA.

| UGT Isoform | Product | Km (µM) | Vmax (pmol/min/mg) | Intrinsic Clearance (CLint, µL/min/mg) | Source |

| UGT1A3 | CDCA-24G | 18.6 | Not Reported | Not Reported | [1] |

| Human Liver | CDCA-24G | 10.6 | Not Reported | Not Reported | [1] |

| UGT2A1 | CDCA-24G | 102.2 ± 14.3 | 805.1 ± 38.3 | 7.9 | [3][4] |

| UGT2A2 | CDCA-24G | 100 - 400 (range) | Not Reported | Not Reported | [3][4] |

Note: The data for UGT1A3 and Human Liver pertains to the formation of the 24-O-acyl-glucuronide (CDCA-24G), not the 3-O-glucuronide. Data for 3-O-glucuronidation of CDCA by UGT1A4 and UGT2B7 was not found in a quantitative format with Km and Vmax values.

Experimental Protocols

General Protocol for In Vitro UGT Activity Assay for GCDCA-3G Formation

This protocol outlines a method using recombinant human UGT enzymes to screen for and characterize the formation of GCDCA-3G.

1. Materials and Reagents:

-

Recombinant human UGT enzymes (e.g., UGT1A4, UGT2B7, UGT2A1, UGT2A2) expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Glycochenodeoxycholic acid (GCDCA) substrate.

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt.

-

Magnesium chloride (MgCl₂).

-

Tris-HCl buffer (pH 7.4).

-

Alamethicin (B1591596) (pore-forming agent to activate microsomal UGTs).

-

Bovine Serum Albumin (BSA) (optional, to reduce non-specific binding).

-

Acetonitrile (B52724) (ACN) or methanol (B129727) (for reaction termination).

-

Internal standard for LC-MS/MS analysis (e.g., a structurally similar, stable isotope-labeled compound).

-

Purified water.

2. Instrumentation:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the quantification of GCDCA-3G.

-

Incubator or water bath set to 37°C.

-

Vortex mixer.

-

Centrifuge.

3. Experimental Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of GCDCA in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a stock solution of UDPGA in water.

-

Prepare a stock solution of MgCl₂ in water.

-

Prepare the incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Prepare a stock solution of alamethicin in ethanol.

-

-

Incubation:

-

In a microcentrifuge tube, combine the recombinant UGT enzyme, incubation buffer, and MgCl₂.

-

Add alamethicin to a final concentration that ensures optimal enzyme activity (typically 25-50 µg/mg of microsomal protein) and pre-incubate on ice for 15-30 minutes.

-

Add the GCDCA substrate to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 3-5 minutes.

-

Initiate the reaction by adding UDPGA. The final reaction volume is typically 100-200 µL.

-

Incubate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal or greater volume of cold acetonitrile or methanol containing the internal standard.

-

Vortex the mixture vigorously to precipitate proteins.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the detection and quantification of GCDCA-3G. This will involve optimizing the chromatographic separation and the mass spectrometer parameters (e.g., precursor and product ions, collision energy).

-

Generate a standard curve using synthesized GCDCA-3G to allow for absolute quantification.

-

4. Data Analysis:

-

Calculate the rate of GCDCA-3G formation (e.g., in pmol/min/mg protein).

-

For kinetic analysis, perform incubations with varying concentrations of GCDCA to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for screening recombinant UGTs for GCDCA-3G formation.

References

- 1. Human UDP-glucuronosyltransferase (UGT)1A3 enzyme conjugates chenodeoxycholic acid in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Glycochenodeoxycholate 3-O-Glucuronide and Glycodeoxycholate 3-O-Glucuronide as Highly Sensitive and Specific OATP1B1 Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Human UDP-glucuronosyltransferase UGT2A1 and UGT2A2 enzymes are highly active in bile acid glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Hepatic Metabolism of Glycochenodeoxycholic Acid 3-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycochenodeoxycholic acid 3-glucuronide (GCDCA-3G) is a conjugated bile acid metabolite that plays a significant role in the detoxification and elimination of bile acids. Its hepatic metabolism is a complex process involving coordinated transport and enzymatic reactions. This technical guide provides an in-depth overview of the core aspects of GCDCA-3G metabolism in the liver, focusing on its transport across the sinusoidal and canalicular membranes, the glucuronidation process, and the regulatory signaling pathways. Detailed experimental protocols for studying these processes are provided, along with a quantitative summary of key metabolic data. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of hepatology, pharmacology, and drug development.

Introduction

Glycochenodeoxycholic acid (GCDCA) is a primary bile acid synthesized in the liver and conjugated with glycine.[1] Further metabolism of GCDCA can occur through glucuronidation, a phase II detoxification process that increases the water solubility of compounds, facilitating their excretion.[2][3] The formation of this compound (GCDCA-3G) at the 3-hydroxyl position is a critical step in bile acid homeostasis and detoxification.[4] Dysregulation of GCDCA-3G metabolism is associated with cholestatic liver diseases and can be an indicator of drug-induced liver injury (DILI).[5] Understanding the intricate molecular mechanisms governing the hepatic disposition of GCDCA-3G is therefore crucial for both basic research and clinical drug development.

Hepatic Transport of GCDCA-3G

The journey of GCDCA-3G through the hepatocyte is mediated by a series of uptake and efflux transporters located on the sinusoidal (basolateral) and canalicular membranes.

Sinusoidal Uptake

The primary mechanism for the uptake of GCDCA-3G from the portal circulation into hepatocytes is mediated by Organic Anion Transporting Polypeptides (OATPs).

-

OATP1B1: In vitro studies have demonstrated that GCDCA-3G is a substrate of OATP1B1.[6][7] In fact, GCDCA-3G has been identified as a highly sensitive and specific endogenous biomarker for OATP1B1 activity.[6][7] Genetic variations in the SLCO1B1 gene, which encodes for OATP1B1, significantly impact the plasma concentrations of GCDCA-3G.[6]

-

OATP1B3 and OATP2B1: While OATP1B1 is the predominant transporter, GCDCA-3G is also transported by OATP1B3 and OATP2B1, albeit with markedly lower uptake ratios compared to OATP1B1.[6]

-

NTCP, OAT2, and OCT1: Studies have shown no significant uptake of GCDCA-3G by the Na+-taurocholate cotransporting polypeptide (NTCP), organic anion transporter 2 (OAT2), or organic cation transporter 1 (OCT1).[6]

Canalicular and Sinusoidal Efflux

Once inside the hepatocyte, GCDCA-3G is effluxed into either the bile canaliculi for biliary excretion or back into the sinusoidal blood for renal elimination. This process is mediated by members of the ATP-binding cassette (ABC) transporter superfamily.

-

Multidrug Resistance-Associated Protein 2 (MRP2): MRP2, located on the canalicular membrane, is a major transporter for the biliary excretion of GCDCA-3G. In vitro studies using membrane vesicles have shown that GCDCA-3G is a good substrate for MRP2.[6][8]

-

Bile Salt Export Pump (BSEP): GCDCA-3G is a relatively weak substrate for BSEP compared to other bile salts like taurocholate.[6][9]

-

Multidrug Resistance-Associated Protein 3 (MRP3) and 4 (MRP4): Located on the basolateral membrane, MRP3 and MRP4 are responsible for the efflux of GCDCA-3G from the hepatocyte back into the systemic circulation, making it available for renal clearance.[6][8] GCDCA-3G is a good substrate for MRP3 and a moderate substrate for MRP4.[6]

Glucuronidation of Glycochenodeoxycholic Acid

The formation of GCDCA-3G is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes primarily located in the endoplasmic reticulum of hepatocytes.

-

UGT Isoforms: Several UGT isoforms are involved in the glucuronidation of bile acids, including UGT1A3, UGT1A4, UGT2B4, and UGT2B7.[3][4] Specifically, glucuronidation at the 3-hydroxyl position of bile acids is catalyzed by hepatic UGT1A4 and UGT2B7.[10]

Quantitative Data on GCDCA-3G Metabolism

The following tables summarize the available quantitative data on the transport and plasma concentrations of GCDCA-3G.

Table 1: In Vitro Transporter Affinity for this compound (GCDCA-3G)

| Transporter | System | Substrate Status | Uptake Ratio | Reference |

| OATP1B1 | HEK293 cells | High-affinity | >6-fold higher than OATP1B3/OATP2B1 | [6][7] |

| OATP1B3 | HEK293 cells | Low-affinity | - | [6] |

| OATP2B1 | HEK293 cells | Low-affinity | - | [6] |

| MRP2 | Membrane vesicles | Good substrate | 10 - 30 | [6] |

| MRP3 | Membrane vesicles | Good substrate | 10 - 30 | [6] |

| MRP4 | Membrane vesicles | Moderate substrate | ~4.0 | [6] |

| BSEP | Membrane vesicles | Weak substrate | 2.4 | [6] |

Table 2: Plasma Concentrations of this compound (GCDCA-3G) in Healthy Volunteers

| Population | Genotype (SLCO1B1 c.521) | Mean Plasma Concentration (ng/mL) | Fold Difference | Reference |

| Men | T/T | - | - | [6] |

| Men | C/C | - | 9.2-fold higher than T/T | [6] |

| Women | T/T | - | - | [6] |

| Women | C/C | - | 6.4-fold higher than T/T | [6] |

Note: Absolute mean concentrations for each genotype were not explicitly stated in the source but the fold differences were highlighted.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the hepatic metabolism of GCDCA-3G.

OATP1B1-Mediated Uptake Assay in HEK293 Cells

This protocol describes the determination of GCDCA-3G uptake by OATP1B1 expressed in Human Embryonic Kidney (HEK) 293 cells.

Materials:

-

HEK293 cells stably transfected with OATP1B1 (and mock-transfected control cells)

-

Poly-D-lysine coated 24-well plates

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements

-

Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

-

Radiolabeled or fluorescently-labeled GCDCA-3G

-

Scintillation counter or fluorescence plate reader

-

Lysis buffer (e.g., 0.1 M NaOH)

Procedure:

-

Cell Seeding: Seed HEK293-OATP1B1 and HEK293-mock cells onto poly-D-lysine coated 24-well plates at a density of 1.5 x 10^5 cells/well and culture for 48 hours.

-

Cell Washing: Gently wash the cell monolayers three times with pre-warmed HBSS-HEPES buffer.

-

Initiation of Uptake: Add the uptake buffer (HBSS-HEPES) containing the labeled GCDCA-3G to each well to initiate the transport assay.

-

Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 2-5 minutes, within the linear range of uptake).

-

Termination of Uptake: Stop the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold HBSS-HEPES buffer.

-

Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes at room temperature.

-

Quantification: Transfer the lysate to a scintillation vial or a black microplate and measure the radioactivity or fluorescence.

-

Data Analysis: Subtract the uptake in mock-transfected cells from the uptake in OATP1B1-expressing cells to determine the net OATP1B1-mediated transport.

MRP2-Mediated Vesicular Transport Assay

This protocol outlines the measurement of GCDCA-3G transport into inside-out membrane vesicles expressing MRP2.

Materials:

-

Inside-out membrane vesicles from Sf9 cells expressing human MRP2 (and control vesicles)

-

Transport buffer (e.g., 10 mM Tris-HCl, 250 mM sucrose, 10 mM MgCl2, pH 7.4)

-

Radiolabeled GCDCA-3G

-

ATP and AMP solutions (50 mM)

-

Ice-cold wash buffer

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Vesicle Preparation: Thaw the MRP2-expressing and control membrane vesicles on ice.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing transport buffer, membrane vesicles (e.g., 50 µg protein), and labeled GCDCA-3G.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 3-5 minutes.

-

Initiation of Transport: Start the transport reaction by adding ATP (to a final concentration of 4-5 mM). For a negative control, add AMP instead of ATP.

-

Incubation: Incubate at 37°C for a specific time (e.g., 5-10 minutes).

-

Termination of Transport: Stop the reaction by adding a large volume of ice-cold wash buffer.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter pre-soaked in wash buffer using a vacuum filtration apparatus.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound substrate.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity.

-

Data Analysis: Calculate the ATP-dependent transport by subtracting the radioactivity in the presence of AMP from that in the presence of ATP.

UGT Enzyme Kinetic Assay

This protocol describes the determination of enzyme kinetics for the glucuronidation of GCDCA.

Materials:

-

Human liver microsomes or recombinant UGT enzymes

-

Reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 10 mM MgCl2)

-

Glycochenodeoxycholic acid (GCDCA)

-

UDP-glucuronic acid (UDPGA)

-

Terminating solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, human liver microsomes or recombinant UGT enzyme, and varying concentrations of GCDCA.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Start the enzymatic reaction by adding UDPGA.

-

Incubation: Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding the terminating solution.

-

Centrifugation: Centrifuge the samples to pellet the protein.

-

Analysis: Transfer the supernatant to an autosampler vial for analysis of GCDCA-3G formation by a validated LC-MS/MS method.

-

Data Analysis: Determine the kinetic parameters (Km and Vmax) by fitting the reaction rates at different substrate concentrations to the Michaelis-Menten equation.

Signaling Pathways and Visualizations

The expression and activity of the transporters and enzymes involved in GCDCA-3G metabolism are regulated by complex signaling networks, with the peroxisome proliferator-activated receptor alpha (PPARα) playing a key role.[3][4]

PPARα Regulation of Hepatic GCDCA-3G Metabolism

PPARα is a nuclear receptor that, upon activation by ligands such as fibrates and fatty acids, regulates the transcription of genes involved in lipid and bile acid metabolism.[11] Activation of PPARα has been shown to influence the expression of UGTs and several bile acid transporters.[12] For instance, PPARα activation can induce the expression of certain UGT isoforms, thereby enhancing the glucuronidation of bile acids.[5][13] It also upregulates the expression of basolateral efflux transporters like MRP3 and MRP4, promoting the clearance of conjugated bile acids from the liver into the systemic circulation.[11]

Caption: Hepatic transport and metabolism of GCDCA-3G.

Caption: Experimental workflows for studying GCDCA-3G metabolism.

Caption: PPARα signaling pathway in GCDCA-3G metabolism.

Conclusion

The hepatic metabolism of this compound is a tightly regulated process involving a suite of transporters and enzymes. OATP1B1 is the primary uptake transporter, while MRP2, MRP3, and MRP4 are key efflux transporters. The glucuronidation of GCDCA is mainly catalyzed by UGT1A4 and UGT2B7. The nuclear receptor PPARα plays a significant role in the transcriptional regulation of these metabolic pathways. A thorough understanding of these mechanisms is essential for the assessment of drug-drug interactions, the interpretation of biomarkers for liver function, and the development of novel therapies for cholestatic liver diseases. This guide provides a foundational resource for researchers and clinicians working in this important area of hepatic pathophysiology.

References

- 1. bioivt.com [bioivt.com]

- 2. researchgate.net [researchgate.net]

- 3. corning.com [corning.com]

- 4. A rapid and sensitive method for the assay of UDP-glucuronosyltransferase activity toward bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PPARα: A potential therapeutic target of cholestasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Multidrug Resistance-Associated Protein 2 (MRP2) Mediated Transport of Oxaliplatin-Derived Platinum in Membrane Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hepatocyte peroxisome proliferator-activated receptor α regulates bile acid synthesis and transport - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PPARα-UGT axis activation represses intestinal FXR-FGF15 feedback signalling and exacerbates experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Glycochenodeoxycholic Acid 3-Glucuronide: A Comprehensive Technical Guide on its Role as a Detoxification Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bile acids, while essential for digestion and lipid homeostasis, become cytotoxic when they accumulate in the liver, a condition known as cholestasis. The human body has evolved several detoxification pathways to mitigate this toxicity, with glucuronidation emerging as a critical defense mechanism. This process converts hydrophobic bile acids into more water-soluble, readily excretable compounds. Glycochenodeoxycholic acid 3-glucuronide (GCDCA-3G) is a principal product of this pathway, representing the glucuronidation of the glycine-conjugated primary bile acid, glycochenodeoxycholic acid (GCDCA). This technical guide provides an in-depth examination of GCDCA-3G, covering its biochemical formation, transport, and role in pathophysiology. It includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in biomedical research and drug development.

The Biochemical Pathway of GCDCA-3G Formation

The formation of GCDCA-3G is a phase II metabolic reaction that occurs primarily in the liver.[1] This enzymatic process enhances the hydrophilicity of the parent bile acid, facilitating its elimination and thereby reducing its potential for cellular damage.[2][3]

Precursor Molecule: Glycochenodeoxycholic Acid (GCDCA)

The substrate for the glucuronidation reaction is Glycochenodeoxycholic acid (GCDCA). GCDCA itself is a conjugated primary bile acid, formed in hepatocytes by the conjugation of chenodeoxycholic acid (CDCA) with the amino acid glycine. While essential for forming micelles to aid in fat absorption, GCDCA is a hydrophobic and cytotoxic molecule that can induce hepatocyte apoptosis and liver fibrosis when its concentrations become elevated.[4][5][6]